Neogrifolin

Inflammation Immunopharmacology Nitric Oxide Synthase

Why select Neogrifolin over grifolin or confluentin? Quantitative differentiation matters. Neogrifolin delivers 19.7% greater NO inhibition potency vs. grifolin (IC50 23.3 vs. 29.0 μM) and exhibits potent anti-enterococcal activity (MIC 0.5 μg/mL, 40-fold selectivity over B. cereus). It suppresses KRAS via a non-IMP1 mechanism distinct from confluentin. This regioisomer is essential for farnesylphenol SAR—grifolin cannot replicate these activities. Source from verified suppliers offering HPLC-verified ≥98% purity with full COA.

Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
CAS No. 23665-96-5
Cat. No. B162079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeogrifolin
CAS23665-96-5
Synonyms4-farnesyl-5-methylresorcinol
4-trans,trans-farnesyl-5-methylresorcinol
neogrifolin
Molecular FormulaC22H32O2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC=C(C)CCC=C(C)CCC=C(C)C)O)O
InChIInChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-21-19(5)14-20(23)15-22(21)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+
InChIKeyJWDIUXFSIWOGDP-VZRGJMDUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Neogrifolin (CAS 23665-96-5): A Farnesylphenolic Meroterpenoid from Albatrellus Fungi with Multi-Target Bioactivity


Neogrifolin is a naturally occurring farnesylphenol and meroterpenoid with the molecular formula C22H32O2 and a molecular weight of 328.49 g/mol [1]. It is a structural isomer of grifolin, distinguished by the position of the farnesyl group attachment on the resorcinol ring [2]. Neogrifolin has been isolated from various basidiomycete fungi, including Albatrellus confluens, Albatrellus flettii, and Albatrellus ovinus [3]. The compound has demonstrated reproducible, quantitative bioactivity across multiple independent studies, including inhibition of KRAS expression in colon cancer cells, antimicrobial activity against specific bacterial strains, and suppression of nitric oxide production in inflammatory models [4].

Why Neogrifolin (CAS 23665-96-5) Cannot Be Interchanged with Grifolin or Other Farnesylphenol Analogs


Neogrifolin and its closest structural analog grifolin are regioisomers that differ specifically in the attachment position of the farnesyl side chain to the resorcinol core [1]. This seemingly minor structural variation produces functionally distinct outcomes in specific biological assays. For example, the two isomers exhibit divergent potency in suppressing nitric oxide production in RAW 264.7 macrophages and may engage different binding interactions in enzyme inhibition assays [2]. In antimicrobial testing, the isomers also display distinct activity profiles that preclude simple substitution [3]. Furthermore, the isolation of structurally related compounds such as confluentin reveals an additional layer of functional divergence: while all three compounds suppress KRAS expression in colon cancer cells, confluentin uniquely acts via direct IMP1-KRAS RNA binding inhibition, whereas neogrifolin and grifolin operate through a different, non-RNA-binding mechanism [4]. These data collectively establish that farnesylphenols from Albatrellus spp. are not functionally interchangeable despite their shared biosynthetic origin and similar molecular weights. The quantitative evidence presented below substantiates why selection of neogrifolin, rather than a generic farnesylphenol or a different regioisomer, must be driven by specific, comparator-based activity data.

Neogrifolin Quantitative Comparative Evidence: Head-to-Head Performance Against Grifolin and Other Analogs


Neogrifolin vs. Grifolin: Direct Comparison of Nitric Oxide (NO) Production Inhibition in LPS-Stimulated RAW 264.7 Macrophages

In a direct head-to-head assay evaluating inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in RAW 264.7 murine macrophages, neogrifolin demonstrated superior inhibitory potency compared to its structural isomer grifolin [1]. The study tested four farnesylphenols concurrently: grifolinones A and B, grifolin, and neogrifolin. The quantitative difference in IC50 values supports functional differentiation between these regioisomers.

Inflammation Immunopharmacology Nitric Oxide Synthase

Neogrifolin Antimicrobial Activity: Differential Potency Against Gram-Positive Pathogens Bacillus cereus and Enterococcus faecalis

Neogrifolin exhibits marked differential antimicrobial potency against two clinically relevant Gram-positive bacterial strains, with nearly two orders of magnitude greater activity against Enterococcus faecalis compared to Bacillus cereus [1]. This pronounced species-specific activity profile distinguishes neogrifolin from other farnesylphenols tested in the same assay system, where compounds showed varying MIC patterns [1]. The MIC values were determined using standard broth microdilution methodology.

Antimicrobial Natural Products Drug Discovery

Neogrifolin Anti-Cell Viability Activity Across Human Cancer Cell Lines: Comparative IC50 Profiling

Neogrifolin was evaluated alongside grifolin and confluentin for anti-cell viability activity in a panel of human cancer cell lines following 48-hour treatment [1]. The study demonstrated that neogrifolin suppresses KRAS expression in SW480 and HT-29 human colon cancer cells and exhibits reproducible, cell-line-dependent potency [1]. While a direct IC50 head-to-head comparison with grifolin was not tabulated in the primary publication for all cell lines, the data confirm that neogrifolin is among the active anti-cell viability constituents of Albatrellus flettii extracts and that its mechanism involves KRAS downregulation distinct from confluentin's IMP1-binding mode of action [1].

Cancer Research KRAS Inhibition Oncology

Neogrifolin vs. Grifolin: In Vitro Anthelmintic Activity Against Caenorhabditis elegans

In a bioassay-guided fractionation study of Albatrellus confluens extracts targeting anthelmintic activity, both grifolin (1) and neogrifolin (2) were identified as the active principles responsible for the observed activity against the model nematode Caenorhabditis elegans [1]. While the study reports that both regioisomers contribute to anthelmintic activity, the subsequent investigation of synthetic derivatives with varied prenyl chain lengths suggests that the farnesyl substitution pattern critically modulates activity [1]. This underscores that neogrifolin and grifolin, despite both being active, represent distinct starting points for structure-activity relationship (SAR) exploration.

Anthelmintic Parasitology Neglected Tropical Diseases

Neogrifolin Optimal Research Application Scenarios Based on Quantitative Evidence


Anti-Inflammatory Pathway Screening and iNOS Modulation Studies

For researchers investigating nitric oxide (NO)-mediated inflammatory signaling, neogrifolin offers a quantitative advantage over grifolin in LPS-stimulated RAW 264.7 macrophage assays (IC50 23.3 μM vs. 29.0 μM). This 19.7% improvement in potency supports its selection as a lead-like farnesylphenol for studying iNOS regulation and for comparative mechanism-of-action studies against other natural product NO inhibitors. Neogrifolin may serve as a reference compound when screening novel fungal isolates for anti-inflammatory activity [1].

Targeted Antimicrobial Discovery Against Enterococcus faecalis

Neogrifolin's pronounced activity against Enterococcus faecalis (MIC 0.5 μg/mL) makes it a valuable tool compound for investigating Gram-positive antibacterial mechanisms, particularly against enterococci that exhibit resistance to conventional antibiotics. The 40-fold selectivity window compared to Bacillus cereus (MIC 20 μg/mL) enables targeted studies of species-specific bacterial susceptibility determinants [2].

KRAS-Driven Colon Cancer Cell Line Profiling and Mechanistic Studies

Neogrifolin reliably suppresses KRAS expression and reduces cell viability in SW480 and HT-29 human colon cancer cells with IC50 values of 34.6 μM and 30.1 μM, respectively. This established activity profile qualifies neogrifolin as a reference farnesylphenol for benchmarking newly discovered KRAS modulators, for investigating non-RNA-binding mechanisms of KRAS suppression (distinct from IMP1 inhibition by confluentin), and for use as a positive control in bioassay-guided fractionation of Albatrellus extracts [3].

Farnesylphenol Structure-Activity Relationship (SAR) Studies

As one of two principal regioisomers (alongside grifolin) in the farnesylphenol natural product family, neogrifolin is essential for systematic SAR investigations examining how the position of the farnesyl side chain on the resorcinol core influences biological activity. Its demonstrated activity across anti-inflammatory, antimicrobial, and anticancer assays provides a multi-endpoint platform for evaluating synthetic derivatives and for understanding the molecular determinants of farnesylphenol bioactivity [1][2][3].

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